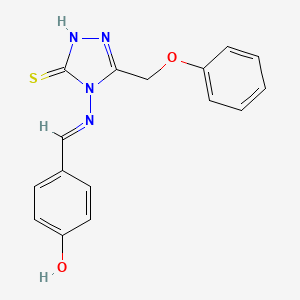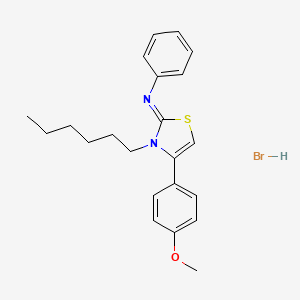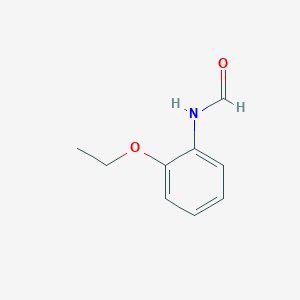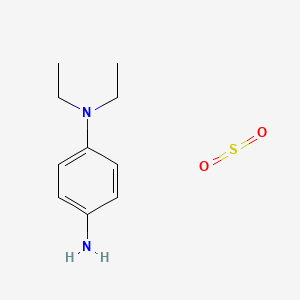![molecular formula C33H33N3O2S2 B11968370 (5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968370.png)
(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with a haloketone.
Coupling Reactions: The pyrazole and thiazolidinone intermediates are coupled using a base-catalyzed condensation reaction.
Substitution Reactions: The final substituents, such as the 3-methylbutoxy group, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone core, potentially yielding dihydro derivatives.
Substitution: The aromatic rings and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted aromatic and pyrazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biochemistry: Used in studies to understand enzyme inhibition and protein-ligand interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific diseases.
作用机制
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: In some cases, it can induce the production of ROS, leading to cellular damage and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with different substituents.
Thiazolidinone Derivatives: Compounds with a thiazolidinone core but different substituents on the ring.
Pyrazole Derivatives: Compounds with a pyrazole ring and various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in chemistry, biology, and industry.
属性
分子式 |
C33H33N3O2S2 |
|---|---|
分子量 |
567.8 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H33N3O2S2/c1-22(2)17-18-38-29-16-15-26(19-23(29)3)31-27(21-35(34-31)28-13-9-6-10-14-28)20-30-32(37)36(33(39)40-30)24(4)25-11-7-5-8-12-25/h5-16,19-22,24H,17-18H2,1-4H3/b30-20- |
InChI 键 |
KBKNWHGWRPPQCS-COEJQBHMSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)OCCC(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11968360.png)


